3,6-Dichloro-8-(dichloromethyl)quinoline

Agrochemical Intermediate Quinclorac Synthesis Regioselective Chlorination

Developing novel quinoline herbicides demands precise isomer control. 3,6-Dichloro-8-(dichloromethyl)quinoline (CAS 84087-44-5) delivers the exact 3,6-dichloro pattern for SAR studies distinct from quinclorac's 3,7-isomer. • Differentiated from the 3,7-isomer (CAS 84086-97-5) by chlorine regiochemistry. • Melting point 129-131°C; serves as an analytical standard for impurity profiling. • Electrophilic 8-dichloromethyl group enables nucleophilic displacement. White solid, ≥98% purity, for agrochemical and medicinal chemistry research.

Molecular Formula C10H5Cl4N
Molecular Weight 281 g/mol
CAS No. 84087-44-5
Cat. No. B030198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-8-(dichloromethyl)quinoline
CAS84087-44-5
Molecular FormulaC10H5Cl4N
Molecular Weight281 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl
InChIInChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H
InChIKeyWODZEOBSBQWQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-8-(dichloromethyl)quinoline Procurement Guide


3,6-Dichloro-8-(dichloromethyl)quinoline (CAS 84087-44-5) is a polyhalogenated quinoline derivative characterized by a molecular formula of C₁₀H₅Cl₄N, a molecular weight of 280.97 g/mol, and a melting point of 129-131°C [1]. Its core structure consists of a quinoline scaffold bearing chloro substituents at the 3- and 6-positions and a dichloromethyl group at the 8-position. This substitution pattern confers distinct physicochemical properties relevant to agrochemical intermediate applications and serves as a key differentiator from its closest positional isomer, 3,7-dichloro-8-(dichloromethyl)quinoline (CAS 84086-97-5) .

Why Generic Quinoline Analogs Cannot Substitute


Generic substitution of 3,6-dichloro-8-(dichloromethyl)quinoline with in-class quinoline derivatives is not scientifically sound due to the profound influence of chlorine regiochemistry on both chemical reactivity and biological target engagement. The specific 3,6-dichloro-8-(dichloromethyl) pattern creates a unique electronic and steric environment that dictates its utility as an intermediate. For instance, the 3,7-isomer (CAS 84086-97-5) is explicitly utilized as an intermediate in the synthesis of the commercial herbicide quinclorac, whereas the 3,6-isomer serves a different, and often proprietary, synthetic pathway or application [1]. Furthermore, the position of halogen substitution on the quinoline ring is known to modulate activity against specific enzyme targets; class-level inference suggests that altering this pattern, as seen when comparing 3,6- to 3,7- or other isomers, can drastically alter, or even abolish, desired biological effects [2].

Quantitative Differentiation Evidence


Synthetic Utility vs. 3,7-Isomer

The primary differentiation lies in the positional isomerism of the chlorine atoms on the quinoline ring. The 3,7-dichloro isomer (CAS 84086-97-5) is a well-documented key intermediate specifically for the synthesis of the auxin-mimic herbicide quinclorac [1]. In contrast, the 3,6-dichloro substitution pattern of the target compound directs its utility toward alternative derivative synthesis, often as a research tool or impurity standard, not as a direct precursor to quinclorac. This regiochemical distinction is absolute and non-interchangeable.

Agrochemical Intermediate Quinclorac Synthesis Regioselective Chlorination

Antifungal Activity Divergence (Class-Level SAR)

Direct head-to-head biological activity data for 3,6-dichloro-8-(dichloromethyl)quinoline is absent from public literature. However, class-level SAR studies on halogenated quinoline analogs demonstrate that the specific pattern of chlorine substitution dramatically impacts antifungal potency against pathogens like Candida albicans and Cryptococcus neoformans [1]. The dichloromethyl group, in particular, is noted for creating a highly reactive electrophilic center, influencing the compound's interaction with biological nucleophiles . Therefore, the 3,6-dichloro-8-(dichloromethyl) pattern is expected to yield a unique, albeit unquantified in the public domain, bioactivity profile compared to other isomers or non-dichloromethyl substituted quinolines.

Antifungal Activity Structure-Activity Relationship (SAR) Halogenated Quinolines

Melting Point Differential vs. 3,7-Isomer

A quantifiable physical property that distinguishes the target compound from its closest positional isomer is its melting point. 3,6-Dichloro-8-(dichloromethyl)quinoline exhibits a reported melting point of 129-131°C . In contrast, the 3,7-dichloro isomer (CAS 84086-97-5) has a reported melting point of 142-144°C . This ~13°C difference provides a direct, quantitative metric for identity verification and purity assessment upon receipt.

Physicochemical Property Crystallinity Purity Analysis

High-Impact Application Scenarios


Non-Quinclorac Herbicide Discovery

The clear differentiation in synthetic utility from the 3,7-isomer makes this compound ideally suited for research programs developing novel quinoline-based herbicides that operate via a different mode of action or exhibit a different selectivity profile than quinclorac. It provides a distinct scaffold for the exploration of structure-activity relationships (SAR) in agrochemical lead optimization [1].

Isomer-Specific Impurity Profiling Standard

Given the confirmed melting point difference of ~13°C and distinct chromatographic behavior inferred from its unique structure, this compound serves as a critical analytical standard for identifying and quantifying the 3,6-isomer as a potential impurity in the synthesis of related dichloromethylquinoline derivatives, including the 3,7-isomer. Its use ensures process control and regulatory compliance in agrochemical manufacturing .

Halogenated Quinoline Bioisostere Exploration

For medicinal chemists investigating novel anti-infective or anti-cancer agents, this compound offers a pre-functionalized, highly electrophilic core. Class-level SAR studies indicate that the specific halogenation pattern is a key determinant of biological activity against targets like fungal biofilms [2]. It is a valuable building block for generating focused libraries where the 3,6-dichloro-8-dichloromethyl motif is hypothesized to confer unique target engagement properties .

Reactive Electrophile Chemistry Research

The dichloromethyl group at the 8-position is a recognized electrophilic center that readily undergoes nucleophilic displacement . This property, combined with the electron-withdrawing effects of the 3- and 6-chloro substituents, makes this specific isomer a useful substrate for exploring novel reaction methodologies and synthesizing complex quinoline derivatives that are otherwise difficult to access.

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